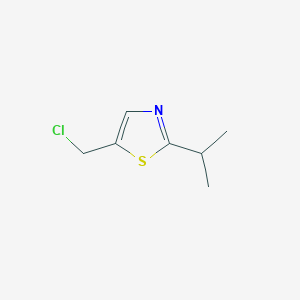

5-(Chloromethyl)-2-isopropylthiazole

Description

BenchChem offers high-quality 5-(Chloromethyl)-2-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-2-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERNLYZMPXHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Chloromethyl)-2-isopropylthiazole CAS number 76189-55-4 properties

To the Researcher:

As your Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Upon initiating a comprehensive data review for your requested topic, "5-(Chloromethyl)-2-isopropylthiazole CAS number 76189-55-4," a critical discrepancy was immediately identified.

The provided CAS number, 76189-55-4 , is authoritatively assigned to (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene , commonly known as (R)-BINAP .[1][2][3] This compound is a well-documented chiral phosphine ligand, renowned for its application in asymmetric catalysis, particularly in transition metal-catalyzed reactions like hydrogenation and cross-coupling.[2][3]

Conversely, the chemical name "5-(Chloromethyl)-2-isopropylthiazole" refers to a different chemical entity. While direct data for this specific isomer is sparse, related and structurally significant thiazole intermediates include:

-

2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6): A crucial intermediate for neonicotinoid insecticides like Thiamethoxam and Clothianidin, and in the synthesis of the antiretroviral drug Ritonavir.[4][5][6][7]

-

4-(Chloromethyl)-2-isopropyl-1,3-thiazole (CAS No. 40516-57-2): A synonym for a structurally related thiazole derivative.[8]

Given this fundamental conflict between the provided chemical name and the CAS number, proceeding with the development of an in-depth technical guide would be scientifically unsound. The physicochemical properties, reactivity, synthesis, and applications of (R)-BINAP and chloromethylated thiazoles are entirely distinct.

Action Required:

To ensure the delivery of a technically accurate and relevant guide, please clarify the intended subject of your research:

-

Are you interested in (R)-(+)-BINAP (CAS 76189-55-4) ?

-

Are you interested in a chloromethylated thiazole derivative, such as 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) or a related structure?

Upon receiving your clarification, I will proceed with a focused and rigorous data synthesis to construct the detailed technical guide you require.

Sources

- 1. (R)-BINAP - 100MG、500MGサイズ [sigmaaldrich.com]

- 2. CAS 76189-55-4: (+)-BINAP | CymitQuimica [cymitquimica.com]

- 3. R-BINAP, 98% 76189-55-4 India [ottokemi.com]

- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 8. 5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Safety Data Sheet (SDS) for 5-(Chloromethyl)-2-isopropylthiazole handling

Executive Summary: The Alkylating "Warhead"

This technical guide addresses the handling, safety, and operational protocols for (Chloromethyl)-2-isopropylthiazole derivatives. While the user specified the 5-isomer , it is critical to note that the 4-isomer (CAS 40516-57-2) is the predominant intermediate used in the synthesis of the HIV protease inhibitor Ritonavir . Due to the structural homology and shared functional group (the chloromethyl "warhead"), the safety profiles are chemically equivalent.

This compound is not merely "toxic"; it is a potent alkylating agent . The chloromethyl group (

Part 1: Chemical Identity & Physicochemical Profiling

The physicochemical properties dictate the engineering controls. The high reactivity of the C-Cl bond drives the hazard profile.

| Property | Data Specification | Operational Implication |

| Chemical Name | 4-(Chloromethyl)-2-isopropylthiazole (Primary Isomer) | Note: 5-isomer is structurally analogous. |

| CAS Number | 40516-57-2 (4-isomer) | Verify specific isomer on CoA before use. |

| Molecular Formula | MW: 175.68 g/mol | |

| Physical State | Low-melting solid or oil (depending on purity) | Aerosolization risk during weighing/transfer. |

| Boiling Point | ~240°C (Predicted) | Low volatility, but high surface persistence. |

| Solubility | Soluble in DCM, EtOAc; Hydrolyzes in Water | Do not use aqueous waste streams without quenching. |

| Reactivity | High : Electrophilic Alkylator | Reacts violently with amines, thiols, and strong bases. |

Part 2: Hazard Mechanics & Toxicology (The "Why")

To handle this compound safely, one must understand the Mechanism of Toxicity . Unlike simple irritants, chloromethyl thiazoles act via nucleophilic substitution (

The Alkylation Pathway

The thiazole ring pulls electron density, making the methylene carbon highly positive. Upon contact with biological tissue, it alkylates DNA (guanine residues) or proteins (cysteine/lysine), leading to:

-

Cytotoxicity: Immediate cell death (Necrosis/Burns).

-

Genotoxicity: Potential for DNA mutation (Suspected Muta. 2).[1]

-

Sensitization: Haptenization of skin proteins (Skin Sens. 1).

GHS Classification Matrix:

-

H314: Causes severe skin burns and eye damage (Category 1B).[2][3][4]

-

H341: Suspected of causing genetic defects.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1][2][3][4]

Visualizing the Hazard Mechanism

The following diagram illustrates the divergent pathways of the compound: safe quenching vs. biological damage.

Caption: Figure 1. Competitive pathways: The electrophilic warhead reacts with biological targets unless intercepted by a chemical quenching agent.

Part 3: Engineering Controls & PPE Strategy

Standard nitrile gloves are insufficient for prolonged contact with alkyl chlorides due to rapid permeation.

Barrier Selection Protocol

-

Primary Glove: Silver Shield / 4H (Laminate) . These provide >4-hour breakthrough time against chlorinated hydrocarbons.

-

Secondary Glove: Nitrile (disposable) worn over the laminate glove for dexterity and to protect the inner glove from gross contamination.

-

Respiratory: If handling outside a glovebox, a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory due to potential HCl generation upon hydrolysis.

Containment Hierarchy

-

Level 1 (Solid): Weighing must occur in a HEPA-filtered powder enclosure or glovebox.

-

Level 2 (Solution): All reactions involving heating or reagents (e.g., Ritonavir synthesis coupling) must be in a Fume Hood with face velocity >100 fpm.

Part 4: Operational Protocol (Synthesis & Quenching)

This workflow is modeled on the standard Ritonavir intermediate synthesis, ensuring self-validating safety steps.

Step 1: Reaction Setup (The "Closed System" Rule)

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols initially to prevent premature solvolysis.

-

Loading: Charge the reactor with the thiazole intermediate. Add reagents (e.g., Thionyl Chloride if generating from alcohol) via cannula transfer or pressure-equalizing dropping funnel to avoid open-air exposure.

Step 2: In-Process Monitoring

-

Validation: Do not rely on smell. Use TLC or HPLC to confirm consumption of starting material.

-

Safety Check: Place pH paper at the vent of the reaction vessel. If it turns red rapidly, HCl evolution is exceeding scrubber capacity.

Step 3: Quenching & Disposal (The "Kill" Step)

-

Never dispose of the active alkyl halide directly into aqueous waste (it creates a biphasic hydrolysis layer that releases HCl over time).

-

Protocol:

-

Cool the reaction mixture to <5°C.

-

Slowly add a solution of 10% Aqueous Ammonia or Morpholine .

-

Stir for 30 minutes. The amine reacts with the chloromethyl group to form a non-toxic ammonium salt.

-

Verify pH is >8 before disposal.

-

Emergency Response Logic

Caption: Figure 2. Decision matrix for spill remediation, prioritizing containment of dust and chemical neutralization.

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-(chloromethyl)-2-isopropylthiazole. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 4-(Chloromethyl)-2-isopropylthiazole. National Library of Medicine. Retrieved from [Link]

- Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry. (Contextualizing the synthesis utility).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

A Comprehensive Technical Guide to the Synthesis of 5-(Chloromethyl)-2-isopropylthiazole

An In-Depth Review of Synthetic Pathways for a Key Pharmaceutical Intermediate

Introduction

5-(Chloromethyl)-2-isopropylthiazole is a crucial heterocyclic building block in the synthesis of numerous pharmaceutical compounds, most notably the HIV protease inhibitor Ritonavir. Its structural features, a reactive chloromethyl group at the 5-position and an isopropyl group at the 2-position of the thiazole ring, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic pathways to 5-(Chloromethyl)-2-isopropylthiazole, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes for researchers, scientists, and professionals in drug development.

The synthesis of this key intermediate can be broadly categorized into two main strategies: the construction of the thiazole ring via the Hantzsch synthesis and the functionalization of pre-existing thiazole moieties. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Pathway 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings, remains a cornerstone for the preparation of 5-(Chloromethyl)-2-isopropylthiazole and its precursors. This pathway involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the target molecule, thioisobutyramide is the consistent thioamide component, while the α-halocarbonyl partner can be varied.

Synthesis via 1,3-Dichloroacetone

This direct approach utilizes the reaction of thioisobutyramide with 1,3-dichloroacetone to form the hydrochloride salt of 4-(chloromethyl)-2-isopropylthiazole. The nomenclature can be ambiguous in the literature, with "5-(chloromethyl)" and "4-(chloromethyl)" sometimes used interchangeably depending on the numbering convention of the thiazole ring. For clarity, this guide will adhere to the IUPAC numbering where the sulfur atom is at position 1 and the nitrogen at position 3.

Reaction Scheme:

Caption: Hantzsch synthesis of 4-(chloromethyl)-2-isopropylthiazole hydrochloride.

Mechanistic Insights: The reaction proceeds through a classical Hantzsch thiazole synthesis mechanism.[1][2] The sulfur atom of thioisobutyramide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction. This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring.[1][2]

Experimental Protocol:

A detailed experimental protocol for this synthesis is described in the context of Ritonavir's development.[3]

-

Preparation of 2-Methylpropanethioamide (Thioisobutyramide): Phosphorus pentasulfide is added in portions to isobutyramide in an organic solvent. The reaction mixture is stirred at ambient temperature and then filtered. The filtrate is concentrated under reduced pressure to yield 2-methylpropanethioamide.[3]

-

Cyclization with 1,3-Dichloroacetone: The prepared 2-methylpropanethioamide is dissolved in an organic solvent such as acetone and reacted with 1,3-dichloroacetone. The mixture is refluxed for 2-6 hours. After cooling and filtration, the filtrate is concentrated under reduced pressure to provide 4-(chloromethyl)-2-isopropylthiazole hydrochloride.[3]

Synthesis via Ethyl Bromopyruvate and Subsequent Functional Group Interconversion

An alternative Hantzsch approach involves building a thiazole ring with a precursor functional group at the 5-position, which is later converted to the desired chloromethyl group. This multi-step sequence offers flexibility and can lead to higher purity intermediates.

Reaction Scheme:

Caption: Synthesis of 2-chloro-5-chloromethylthiazole from 2-chloroallyl isothiocyanate.

Mechanistic Insights: The reaction is believed to proceed via the addition of the chlorinating agent across the double bond of the allyl isothiocyanate. This is followed by an intramolecular cyclization involving the sulfur atom, leading to a thiazoline intermediate. Subsequent elimination of HCl results in the formation of the aromatic 2-chloro-5-chloromethylthiazole. [4] Experimental Protocol:

-

A mixture of 2-chloroallyl isothiocyanate in a solvent such as chloroform is treated with a chlorinating agent like sulfuryl chloride. [4]2. The addition is typically carried out at a controlled temperature, for example, below 30°C. [4]3. After the addition, the reaction mixture is stirred for a period, and then the solvent and any excess chlorinating agent are removed by distillation. [4]4. The crude product can be purified by distillation under reduced pressure. [4]Yields for this process are reported to be in the range of 73-82%. [4]

Synthesis from 1,3-Dichloropropene

The starting material for the above reaction, 2-chloroallyl isothiocyanate, can be synthesized from readily available 1,3-dichloropropene. This multi-step, one-pot process is also described in the patent literature. [5] Reaction Scheme:

Caption: Multi-step synthesis of 2-chloro-5-chloromethylthiazole from 1,3-dichloropropene.

Experimental Protocol:

-

Thiocyanation: 1,3-dichloropropene is reacted with a thiocyanate salt, such as sodium thiocyanate, in the presence of water or a water-soluble organic solvent. A phase transfer catalyst like tetrabutylammonium chloride can be used to facilitate the reaction. [5]2. Rearrangement: The resulting 3-chloro-1-thiocyanato-2-propene undergoes rearrangement to 3-chloro-1-isothiocyanato-1-propene.

-

Chlorination and Cyclization: The isothiocyanate intermediate is then reacted with a chlorinating agent to yield 2-chloro-5-chloromethyl-1,3-thiazole. [5]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages | Reported Yield |

| Hantzsch Synthesis (Direct) | Thioisobutyramide, 1,3-Dichloroacetone | One-pot cyclization | Direct route to the chloromethylthiazole core. | 1,3-Dichloroacetone is a lachrymator. | Moderate to Good |

| Hantzsch Synthesis (Indirect) | Thioisobutyramide, Ethyl Bromopyruvate | Hantzsch synthesis, Reduction, Chlorination | High purity intermediates, flexibility in synthesis. | Multi-step process, use of strong reducing agents. | Good to High |

| Allylic Isothiocyanate Route | 2-Chloroallyl isothiocyanate, Chlorinating agent | Chlorination and cyclization | High yielding, direct route to a closely related compound. | Produces 2-chloro-5-chloromethylthiazole, not the target molecule directly. | 73-82% [4] |

Conclusion

The synthesis of 5-(Chloromethyl)-2-isopropylthiazole can be effectively achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. The direct Hantzsch synthesis with 1,3-dichloroacetone offers a more convergent approach, while the indirect route via the hydroxymethyl intermediate allows for greater control and potentially higher purity. The synthesis of the related 2-chloro-5-chloromethylthiazole from allylic isothiocyanates represents a significant industrial process, highlighting the importance of this class of compounds. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the development of novel pharmaceuticals.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

- Google Patents. (2006). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. WO2006090270A1.

-

ResearchGate. (2025). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

YouTube. (2019). synthesis of thiazoles. Available from: [Link]

-

European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Googleapis.com. Available from: [Link]

-

ResearchGate. (2025). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Available from: [Link]

-

ResearchGate. (2025). Improvement on synthesis process of 5-hydroxymethylthiazole. Available from: [Link]

-

PMC. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Chlorination of 5a with thionyl chloride. Available from: [Link]

-

Nine Chongqing Chemdad Co. 5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566A1.

-

Journal of Basic and Applied Research in Biomedicine. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Available from: [Link]

- Google Patents. (n.d.). Technique for preparing 5-hydroxymethyl thiazole by one pot method. CN101863853B.

-

PMC. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

Eureka. (2014). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]

-

Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Available from: [Link]

-

European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. Googleapis.com. Available from: [Link]

-

eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available from: [Link]

- Google Patents. (n.d.). Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. CN108218809B.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

Methodological & Application

Application Note: Strategic Alkylation Protocols using 5-(Chloromethyl)-2-isopropylthiazole

Introduction & Compound Profile

5-(Chloromethyl)-2-isopropylthiazole (often available as the hydrochloride salt) is a high-value heterocyclic building block.[1] While its structural isomer, the 4-chloromethyl derivative, is the famous intermediate for the HIV protease inhibitor Ritonavir (and Cobicistat), the 5-isomer is increasingly utilized in structure-activity relationship (SAR) studies to modulate lipophilicity and metabolic stability in drug candidates.

This guide details the procedure for utilizing this reagent in N-alkylation reactions, specifically focusing on coupling with urea derivatives and secondary amines—the most common application in medicinal chemistry.

Chemical Identity[2]

-

IUPAC Name: 5-(Chloromethyl)-2-isopropyl-1,3-thiazole[1]

-

Reactivity Class: Heteroaromatic Benzylic Halide / Electrophile[1]

-

Key Characteristic: The chloromethyl group is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the thiazole ring system, yet the compound is prone to hydrolysis and dimerization.

Stability & Handling (Critical)

The stability of this reagent is the single biggest variable in reaction success.

| Form | Stability Status | Storage Recommendation |

| Hydrochloride Salt | Stable | Store at <25°C, desiccated.[1] Hygroscopic. |

| Free Base (Oil) | Unstable | Do not store. Use immediately upon generation.[1] Prone to dimerization and polymerization.[1] |

Expert Insight: Commercial suppliers often provide the HCl salt.[1] Attempting to store the free base oil for >24 hours, even at 4°C, frequently results in the formation of insoluble dark tars. Always generate the free base in situ or immediately prior to use.[1]

Mechanism of Action

The reaction proceeds via a classic Nucleophilic Substitution (

-

Activation: The electron-deficient nature of the thiazole ring (specifically the C=N bond) pulls electron density, making the methylene carbon highly electrophilic.

-

Leaving Group: The chloride is a good leaving group, often assisted by the formation of a transient, resonance-stabilized carbocation character (though the mechanism remains predominantly concerted

in basic conditions).

Pathway Visualization

The following diagram illustrates the critical decision pathways for optimizing this alkylation.

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile strength. Note that "Condition A" mimics the industrial synthesis of Ritonavir-like analogs.

Protocol A: Alkylation of Urea/Carbamate (High Precision)

This protocol is adapted from high-yield pharmaceutical processes used for Ritonavir-type synthesis.[1] It is designed for weak nucleophiles (e.g.,

Reagents

-

Nucleophile:

-Methyl urea derivative (1.0 equiv)[1] -

Electrophile: 5-(Chloromethyl)-2-isopropylthiazole HCl (1.1 – 1.2 equiv)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

-

Solvent: Anhydrous DMF or THF (DMF is preferred for solubility)

-

Additive: Sodium Iodide (NaI) (0.1 equiv) – Optional Finkelstein catalyst to accelerate sluggish reactions.

Step-by-Step Procedure

-

Nucleophile Activation:

-

Charge an oven-dried flask with the Urea/Carbamate substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

-

Cool to 0°C under Nitrogen or Argon atmosphere.[1]

-

Add NaH (1.2 equiv) portion-wise.[1] Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (Solution usually turns clear or slightly yellow).

-

-

Preparation of Electrophile (The "Free-Base" Trick):

-

Note: Do not add the solid HCl salt directly to the NaH mixture, as it will quench the hydride.

-

In a separate flask, suspend 5-(Chloromethyl)-2-isopropylthiazole HCl (1.2 equiv) in EtOAc or DCM.

-

Wash rapidly with saturated aqueous NaHCO3 (cold).[1]

-

Separate the organic layer, dry over MgSO4, filter, and concentrate in vacuo at <30°C to obtain the free base oil.[3]

-

Immediately dissolve the oil in a minimal amount of anhydrous DMF.[1]

-

-

Coupling:

-

Cool the activated nucleophile mixture back to 0°C .

-

Add the DMF solution of the thiazole free base dropwise over 10 minutes.[1]

-

Allow the reaction to warm to RT and stir for 4–12 hours.

-

-

Quench & Workup:

Protocol B: Alkylation of Secondary Amines (General)

For standard amines (e.g., piperazine, morpholine, or simple secondary amines), strong hydride bases are unnecessary and potentially deleterious.

Reagents

-

Nucleophile: Secondary Amine (1.0 equiv)

-

Electrophile: 5-(Chloromethyl)-2-isopropylthiazole HCl (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.5 – 3.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DCM.[1]

Step-by-Step Procedure

-

Mixing:

-

Addition:

-

Add 5-(Chloromethyl)-2-isopropylthiazole HCl (1.1 equiv) directly as a solid (if using DIPEA/MeCN, the salt will dissolve and neutralize in situ).

-

Alternative: If the amine is sensitive, free-base the thiazole first (as in Protocol A) and add as a solution.

-

-

Reaction:

-

Purification:

Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Decomposition of the free base.[1] | Keep reaction temperature <40°C. Ensure the free base is used immediately after generation.[1] |

| Recovery of Starting Material | Incomplete deprotonation (Protocol A).[1] | Increase time for NaH activation. Ensure DMF is anhydrous (water kills NaH).[1] |

| Dimerization of Thiazole | High local concentration of electrophile.[1] | Dilute the reaction. Add the thiazole solution slower. |

| Hydrolysis (Thiazole-OH) | Wet solvents or high humidity.[1] | Use molecular sieves in solvent.[1] Perform under inert atmosphere. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical timing between preparation and reaction.

References

-

Kempf, D. J., et al. (1998).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1] Journal of Medicinal Chemistry, 41(4), 602–617. [4]

-

Stuk, T. L., et al. (1994).[1] "Process for the preparation of a thiazole intermediate." U.S. Patent 5,354,866.[1]

-

PubChem Compound Summary. (2023). "2-Chloro-5-(chloromethyl)thiazole" (Structural Analog Data).[1][5][6] National Center for Biotechnology Information.[1]

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Reference for general amine protection/deprotection strategies during alkylation).

Sources

- 1. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 4. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Chloro-5-(Chloromethyl)thiazole Hydrochloride Manufacturer & Supplier in China | CAS 114772-54-2 | High Purity Thiazole Compounds | Quality Assured Chemical Exporter [quinoline-thiophene.com]

Industrial scale-up methods for 5-(Chloromethyl)-2-isopropylthiazole production

[1]

Executive Summary

The synthesis of 5-(Chloromethyl)-2-isopropylthiazole is a pivotal step in the manufacturing of Ritonavir.[1] Early industrial routes utilized 1,3-dichloroacetone, a potent mutagen and lachrymator, reacting with thioisobutyramide.[1] Modern "Green Chemistry" and safety standards have necessitated a shift toward the Hantzsch Thiazole Synthesis using Ethyl 2-chloroacetoacetate .

This guide details the optimized Ester

Critical Process Parameters (CPP) & Safety Architecture

Before initiating the protocol, operators must understand the causality behind the engineering controls.

Thermodynamic Management

-

Cyclization (Exotherm): The reaction between thioisobutyramide and

-haloesters is highly exothermic. On a bench scale, this is manageable; on a pilot scale, adiabatic temperature rise can trigger solvent boiling. Control: Dosing rate of the haloester must be linked to reactor temperature (limit -

Chlorination (Gas Evolution): The conversion of the alcohol to the chloride using Thionyl Chloride (

) generates stoichiometric quantities of

Impurity Control Strategy

-

Regioisomer Formation: Inaccurate temperature control during cyclization can lead to the formation of the wrong thiazole isomer.

-

Over-Chlorination: During the final step, high temperatures can lead to degradation of the thiazole ring.

Route Selection & Logic

We utilize the Stepwise Functional Group Transformation route. While longer than direct radical chlorination, it guarantees regio-purity.[1]

Graphical Workflow (DOT Visualization)

Figure 1: The Stepwise Functional Group Transformation route, highlighting critical safety control points.

Detailed Experimental Protocols

Stage 1: Thiazole Ring Formation (Cyclization)

Reaction: Thioisobutyramide + Ethyl 2-chloroacetoacetate

-

Reagents:

-

Protocol:

-

Charge: Load Thioisobutyramide and Ethanol into a glass-lined reactor. Agitate to dissolve.

-

Heat: Warm the solution to 50°C.

-

Dose: Add Ethyl 2-chloroacetoacetate slowly over 2 hours.

-

Why? This controls the exotherm. If the temperature spikes >70°C, pause addition.

-

-

Reflux: Once addition is complete, heat to reflux (approx. 78°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC until Thioisobutyramide < 0.5%.

-

Workup: Distill off Ethanol under reduced pressure. Neutralize the residue with aqueous

(Caution: -

Isolate: Crystallize from Hexane/Ethyl Acetate or use the crude oil if purity >95%.

-

Stage 2: Reduction of Ester to Alcohol

Reaction: Ethyl 2-isopropylthiazole-5-carboxylate

-

Reagents:

-

Protocol (Using Red-Al variant for Scalability):

-

Charge: Dissolve the Ester (from Stage 1) in Toluene (anhydrous). Cool to 0–5°C.

-

Dose: Add Red-Al (70% in Toluene) dropwise.

-

Critical: Maintain T < 10°C. Hydrogen gas evolution will be significant. Ensure reactor headspace is swept with Nitrogen to a flare/vent.

-

-

Quench: Inverse quench is safer. Transfer the reaction mixture slowly into a chilled solution of aqueous Rochelle salt (Potassium Sodium Tartrate) or dilute NaOH.

-

Why? Direct water addition causes violent foaming. Rochelle salt breaks the aluminum emulsion.

-

-

Separation: Separate organic layer. Wash with water.[2][3][4] Dry over

or via azeotropic distillation.

-

Stage 3: Chlorination (The Target Molecule)

Reaction: 5-(Hydroxymethyl)-2-isopropylthiazole

-

Reagents:

-

Thionyl Chloride (

) (1.2 eq). -

Solvent: Dichloromethane (DCM) or Toluene.

-

Catalyst: DMF (0.01 eq) - optional, accelerates reaction via Vilsmeier-type intermediate.[1]

-

-

Protocol:

-

Setup: Reactor must be connected to a caustic scrubber (

solution). -

Charge: Solution of Alcohol (Stage 2) in DCM/Toluene. Cool to 0–5°C.

-

Dose: Add

slowly via submerged dip tube.-

Why? Submerged addition prevents

vapor from bypassing the liquid, ensuring reaction efficiency and reducing headspace corrosion.

-

-

Reaction: Allow to warm to 20–25°C. Stir for 3 hours.

-

Degassing: Apply partial vacuum or nitrogen sparge to remove residual

and -

Quench: Pour mixture into ice water/sodium bicarbonate solution. Adjust pH to 7–8.

-

Isolation: Separate organic layer. Concentrate to obtain the product as a yellow oil or low-melting solid.

-

Storage: The product is unstable. Store at <5°C, preferably as a solution or hydrochloride salt if not used immediately.

-

Engineering & Data Visualization

Process Engineering Loop

The following diagram illustrates the chlorination reactor setup, emphasizing the scrubbing loop required for regulatory compliance.

Figure 2: Reactor engineering setup with automated safety interlocks for the chlorination step.

Quantitative Data Summary

| Parameter | Stage 1 (Cyclization) | Stage 2 (Reduction) | Stage 3 (Chlorination) |

| Solvent | Ethanol / Toluene | Toluene / THF | DCM / Toluene |

| Key Reagent | Ethyl 2-chloroacetoacetate | Red-Al / NaBH4 | Thionyl Chloride |

| Temp Range | 50°C | 0°C | 0°C |

| Hazards | Exotherm | ||

| Typical Yield | 80–85% | 90–95% | 85–90% |

Analytical Controls

To ensure the "Self-Validating" nature of this protocol, the following HPLC method is recommended for IPC (In-Process Control) and Release Testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 240 nm (Thiazole absorption).

-

Acceptance Criteria:

-

Precursor (Alcohol) < 1.0%[1]

-

Regioisomer impurities < 0.5%

-

Assay > 98.0% w/w

-

References

-

Process Optimization of Ritonavir

- Stuk, T. L., et al. "Process Research and Development of the HIV Protease Inhibitor Ritonavir." Organic Process Research & Development, 1999.

- Note: Foundational paper describing the shift

-

Thiazole Synthesis Safety

- Kempf, D. J., et al. "Discovery of Ritonavir." Journal of Medicinal Chemistry.

- Context: Discusses the structure-activity relationship requiring the specific 5-chloromethyl-2-isopropyl substitution.

-

[1]

-

Reagent Safety Data (Ethyl 2-chloroacetoacetate)

-

Ritonavir Intermediate Commercial Sources

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. EP1133485B1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 7. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 8. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 [mdpi.com]

- 9. owasa.org [owasa.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Catalytic Synthesis of 5-(Chloromethyl)-2-isopropylthiazole

Foreword

5-(Chloromethyl)-2-isopropylthiazole is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its preparation requires precise control over reaction conditions and the judicious selection of catalysts to ensure high yield, purity, and process safety. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the primary catalytic strategies employed in its synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst choice and process optimization, grounding our discussion in authoritative literature.

Overview of Primary Synthetic Strategies

The industrial and laboratory-scale synthesis of 5-(Chloromethyl)-2-isopropylthiazole is dominated by a few key strategic approaches. The choice of pathway is often dictated by the availability of starting materials, scalability, and economic feasibility. The most prominent routes originate from either 1,3-dichloroacetone or, more commonly for large-scale production, from C3 building blocks like 2,3-dichloropropene.

Caption: Simplified mechanism of Phase-Transfer Catalysis.

This catalytic cycle continuously transfers the nucleophile into the organic phase, enabling the reaction to proceed at a practical rate under mild conditions. [1]

Application Protocol: One-Pot Synthesis via PTC

This protocol is synthesized from methodologies described in the patent literature. [2][3] Materials:

-

2,3-Dichloropropene

-

Sodium Thiocyanate (NaSCN)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene (Solvent)

-

Sulfuryl Chloride (SO₂Cl₂)

Procedure:

-

Initial Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (0.025 mol, ~2 mol% relative to NaSCN), and 200 mL of toluene.

-

Substrate Addition: Begin stirring the mixture and slowly add 2,3-dichloropropene (0.97 mol) dropwise.

-

Substitution Reaction: Heat the mixture in an oil bath to 80°C and maintain reflux for 4 hours. This step facilitates the SCN⁻ substitution, catalyzed by TBAB, to form 1-thiocyano-2-chloropropene.

-

Isomerization: After the initial reflux, increase the temperature to 120°C and hold for 3 hours. This higher temperature drives the thermal rearrangement of the thiocyanate intermediate to the more stable 1-isothiocyanato-2-chloropropene. [2]5. Chlorination-Cyclization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add sulfuryl chloride (1.0-1.2 equivalents relative to the starting propene) dropwise, ensuring the temperature does not exceed 10°C. The sulfuryl chloride acts as the chlorinating agent that initiates the electrophilic cyclization to form the thiazole ring. [3][4]6. Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole, a direct precursor to the target molecule (the 2-isopropyl group is typically introduced in a separate sequence).

Catalyst and Condition Comparison

| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Key Advantages | Reference |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | Toluene | 80-120 | High efficiency, good solubility, common | [2] |

| Quaternary Ammonium Salt | Benzyltrimethylammonium chloride | Dichloromethane | 20-80 | Effective at lower temperatures | [5] |

| Metal Salt (Isomerization) | Copper (II) Chloride | (Used neat or in solvent) | Varies | Can specifically catalyze the rearrangement step | [5] |

| Photocatalyst (Chlorination) | Azoisobutyronitrile (AIBN) | Acetonitrile | 0-5 (with UV) | Potentially higher selectivity and milder conditions | [6] |

The Chloromethylation Route: Lewis Acid Catalysis

An alternative strategy involves the direct chloromethylation of a pre-formed 2-isopropylthiazole ring. This is an electrophilic aromatic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto the thiazole ring. Such reactions typically require a strong Lewis acid catalyst to activate the chloromethylating agent.

Mechanism and Catalyst Selection

Common chloromethylating agents include formaldehyde/HCl or chloromethyl methyl ether. The Lewis acid catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), coordinates with the chloromethylating agent, generating a highly reactive electrophilic species that is then attacked by the electron-rich thiazole ring. [7][8] Expert Insight: The regioselectivity of this reaction is critical. The chloromethyl group preferentially adds to the C5 position of the thiazole ring due to the electronic directing effects of the ring's sulfur and nitrogen atoms. Careful control of stoichiometry and temperature is necessary to prevent di-substitution or polymerization side reactions.

Application Protocol: Direct Chloromethylation

Materials:

-

2-Isopropylthiazole

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

1,2-Dichloroethane (Solvent)

Procedure:

-

Reaction Setup: In a flask equipped for stirring and gas evolution (connected to a scrubber), suspend 2-isopropylthiazole (1 mol) and paraformaldehyde (1.2 mol) in 1,2-dichloroethane.

-

Catalyst Addition: Add anhydrous zinc chloride (0.5-1.0 mol) portion-wise while cooling the mixture in an ice bath. [8]3. HCl Introduction: Bubble dry hydrogen chloride gas through the stirred suspension or add concentrated HCl dropwise, maintaining the temperature below 10°C.

-

Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

-

Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.

Safety and Handling Considerations

-

Chlorinating Agents: Sulfuryl chloride and HCl are highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Chloromethylating Agents: Chloromethyl ethers are potent carcinogens. [7]The formaldehyde/HCl in-situ generation method is often preferred to avoid handling isolated chloromethyl ethers.

-

Solvents: Toluene and chlorinated hydrocarbons are flammable and/or toxic. Handle with care and ensure proper waste disposal procedures are followed.

-

Exothermic Reactions: Both the chlorination-cyclization and chloromethylation reactions can be exothermic. Slow, controlled addition of reagents and effective cooling are critical to prevent runaway reactions.

Conclusion

The synthesis of 5-(Chloromethyl)-2-isopropylthiazole is a mature field with well-established catalytic methods. For large-scale industrial production, the one-pot synthesis from 2,3-dichloropropene using phase-transfer catalysts offers a robust and economical route. For laboratory or smaller-scale syntheses where the 2-isopropylthiazole precursor is available, direct chloromethylation using Lewis acid catalysts provides a more direct, albeit mechanistically distinct, alternative. The choice of catalyst is paramount and directly influences reaction efficiency, safety, and overall process viability. Researchers should select their synthetic strategy and catalytic system based on a thorough evaluation of scale, available equipment, and safety protocols.

References

-

Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1983). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

-

Taylor & Francis Online. (2022). Phase-transfer catalyst – Knowledge and References. Journal of Sulfur Chemistry.

-

European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1). Google Patents.

-

Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.

-

Eureka | Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts. TCI Chemicals.

-

Kuraray Co., Ltd. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (Patent 0794180).

-

European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). Google Patents.

-

Google Patents. (2021). Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination (CN112661717A).

-

Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole.

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.

-

ResearchGate. (2019). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS.

-

Google Patents. (1985). Chloromethylation of deactivated aromatic compounds (US4562280A).

-

Google Patents. (1961). Method for chloromethylating aromatic hydrocarbons (US2973391A).

Sources

- 1. biomedres.us [biomedres.us]

- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]

- 7. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]

- 8. US2973391A - Method for chloromethylating aromatic hydrocarbons - Google Patents [patents.google.com]

Mastering the Handling of Moisture-Sensitive Chloromethyl Thiazole Intermediates

An Application Guide for the Laboratory Professional

Abstract

Chloromethyl thiazole derivatives are cornerstone building blocks in modern synthetic chemistry, serving as critical intermediates in the production of high-value pharmaceuticals, including antivirals like Ritonavir and Nirmatrelvir, and various agrochemicals.[1][2][3] Their utility is derived from the high reactivity of the chloromethyl group, which allows for facile introduction of the thiazole moiety into complex molecular architectures.[4] However, this same reactivity renders them exceptionally sensitive to moisture, posing a significant challenge for laboratory handling, reaction setup, and storage. This guide provides an in-depth exploration of the chemical principles behind this instability and offers detailed, field-proven protocols for the successful manipulation of these intermediates, ensuring reaction reproducibility, maximizing yields, and maintaining operator safety.

The Root of Instability: Understanding the Chemistry of Moisture Sensitivity

The primary challenge in working with chloromethyl thiazoles is their inherent susceptibility to hydrolysis. The chloromethyl group, being structurally analogous to a benzylic halide, is highly activated towards nucleophilic substitution (SN) reactions. Atmospheric moisture, though a weak nucleophile, is potent enough to readily attack the electrophilic carbon atom of the C-Cl bond.

This hydrolysis reaction results in the formation of the corresponding, and often undesired, hydroxymethyl thiazole and hydrochloric acid (HCl).[5][6] The in-situ generation of HCl can further catalyze the degradation of starting materials or acid-sensitive functional groups within the desired product, leading to complex reaction mixtures and significantly reduced yields. The mechanism is not limited to water; other nucleophilic species, such as alcohol solvents, can also react to form ether byproducts.

Beyond their reactivity, it is critical to recognize the inherent hazards of these compounds. As documented in numerous Safety Data Sheets (SDS), intermediates like 2-Chloro-5-(chloromethyl)thiazole are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[7][8][9][10][11] They are also recognized as potential skin sensitizers.[7][11] Therefore, rigorous adherence to safety protocols is not only a matter of experimental success but of personal protection.

The Core Principle: Meticulous Exclusion of Air and Moisture

Successful handling of chloromethyl thiazoles hinges on one fundamental principle: the rigorous exclusion of atmospheric water and oxygen.[12] This is achieved by working under an inert atmosphere , an environment composed of gases like nitrogen or argon that do not react with the chemical species present.[13] In a modern synthesis lab, this is primarily accomplished using two key pieces of equipment: the glovebox and the Schlenk line.

-

Gloveboxes: These are sealed enclosures that provide the most controlled environment, continuously purging the atmosphere to maintain extremely low levels of oxygen and moisture (typically <1 ppm).[14][15] They are the gold standard for manipulating solid reagents, performing weighings, and preparing stock solutions.

-

Schlenk Lines: A Schlenk line, or vacuum-gas manifold, is a versatile apparatus consisting of a dual manifold connected to a vacuum pump and a source of dry, inert gas.[15][16][17] This setup allows for the removal of air and adsorbed moisture from glassware through vacuum, followed by replacement with an inert gas.[17] This "purge-and-refill" cycle is a foundational technique for running reactions with sensitive reagents.[12][18]

Validated Protocols for Handling and Reaction Setup

The following protocols provide a systematic approach to managing chloromethyl thiazole intermediates, from glassware preparation to reaction work-up.

Protocol 1: Rigorous Preparation of Glassware

Standard laboratory glassware is coated with a thin film of adsorbed moisture that must be removed before use.[19][20][21]

Methodology:

-

Cleaning: Thoroughly clean all glassware (reaction flasks, condensers, addition funnels, etc.) with an appropriate solvent and ensure they are completely dry.

-

Oven Drying: Place the disassembled glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[19][21]

-

Assembly & Cooling:

-

Option A (Hot Assembly): While still hot, assemble the full apparatus and immediately connect it to a source of dry inert gas. Allow the system to cool to room temperature under a gentle, positive flow of gas.[19][21] Use a thin, uniform layer of high-vacuum grease on all ground-glass joints to ensure a proper seal.[19]

-

Option B (Flame Drying): Assemble the glassware cold, connect it to the Schlenk line, and evacuate under vacuum. Gently heat the entire surface of the glassware with a heat gun until all visible condensation is gone. Allow the apparatus to cool to room temperature under vacuum before backfilling with inert gas.[22]

-

-

Inerting: Perform a minimum of three purge-and-refill cycles on the cooled apparatus using the Schlenk line to ensure the complete removal of residual air.[12][23]

Protocol 2: Preparation and Management of Anhydrous Solvents

Even commercially available "anhydrous" solvents contain trace amounts of water that can be detrimental. For highly sensitive reactions, further drying is essential.

Methodology:

-

Solvent Drying: Dry solvents according to established laboratory procedures. The choice of drying agent is solvent-specific.

-

Degassing: To remove dissolved oxygen and trace moisture, solvents should be degassed. Common methods include:

-

Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, subjected to high vacuum, and then thawed. This cycle is repeated three times.[12]

-

Inert Gas Sparging: A vigorous stream of argon or nitrogen is bubbled through the solvent for 30-60 minutes.

-

-

Transfer: Anhydrous solvents should be stored and transferred using air-free techniques. Commercial Sure/Seal™ bottles are designed for this purpose, allowing for the withdrawal of solvent via a dry syringe or cannula without exposing the bulk to the atmosphere.[19][20]

Table 1: Recommended Drying Agents for Common Solvents

| Solvent | Primary Drying Agent | Indicator (if applicable) | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Sodium (Na) / Benzophenone | Deep blue/purple color | [24] |

| Diethyl Ether | Sodium (Na) / Benzophenone | Deep blue/purple color | [24] |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | None | [24] |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | None | [24] |

| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | None |[24] |

Protocol 3: Transfer of Solid Chloromethyl Thiazole Intermediates

The transfer of solid reagents is a critical point of potential moisture exposure.

Methodology:

-

In a Glovebox (Preferred): Weigh the solid directly into the oven-dried reaction flask inside the glovebox. Seal the flask before removing it from the inert atmosphere.

-

On a Schlenk Line:

-

Place the required amount of the solid into a separate, dry flask or a solids addition tube.

-

Inert the main reaction flask, equipped with a stir bar, on the Schlenk line.

-

Establish a strong positive pressure of inert gas flowing out of the reaction flask's opening.

-

Momentarily remove the septum or stopper and, using a powder funnel, quickly add the solid to the flask against the outward flow of inert gas.

-

Immediately reseal the flask and perform three more purge-and-refill cycles to remove any air that may have entered.[23]

-

Protocol 4: General Reaction Setup Under Inert Atmosphere

This protocol outlines the assembly of a reaction using the techniques described above.

Methodology:

-

Setup: Begin with the fully dried and inerted reaction flask (containing a magnetic stir bar) connected to the Schlenk line and under a positive pressure of inert gas, confirmed by bubbling through an oil bubbler.

-

Addition of Solids: Add the solid chloromethyl thiazole intermediate as described in Protocol 3.

-

Addition of Solvent: Transfer the required volume of dry, degassed solvent into the reaction flask via a double-tipped needle (cannula) or a properly dried and flushed syringe.[12][17][19]

-

Cannula Transfer: Insert one end of the cannula into the solvent storage vessel and the other into the reaction flask, ensuring both are sealed with septa. Apply a slight positive pressure of inert gas to the solvent vessel to gently push the liquid into the reaction flask.

-

Syringe Transfer: First, flush the dry syringe several times with inert gas.[21][22] Withdraw the desired volume of liquid, followed by a small "buffer" of inert gas (~10% of syringe volume) before removing the needle from the source.[22][25] Insert the needle into the reaction flask, inject the gas buffer first, and then slowly deliver the liquid reagent.

-

-

Addition of Liquid Reagents: Add any other liquid reagents using the same syringe or cannula transfer techniques.

-

Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the duration of the reaction. For reactions requiring heating, use an oil bath and a condenser with inert gas flowing through it.

Protocol 5: Reaction Monitoring and Aqueous Work-up

-

Monitoring: To monitor by TLC, use a flushed syringe to withdraw a small aliquot of the reaction mixture. Immediately quench this aliquot in a vial containing a protic solvent (e.g., methanol) to stop the reaction before spotting on a TLC plate.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add the quenching solution (e.g., deionized water, saturated NH₄Cl) via syringe.

-

Extraction: Transfer the mixture to a separatory funnel for standard liquid-liquid extraction.

-

Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution).[26][27] This removes the majority of dissolved water. Then, dry the organic layer over a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The solution is considered dry when freshly added drying agent no longer clumps together and remains free-flowing.[26]

-

Isolation: Filter or decant the solution away from the drying agent and remove the solvent under reduced pressure.

Quality Control: Quantifying Moisture Content

Visual inspection is insufficient to guarantee anhydrous conditions. Karl Fischer Titration (KFT) is the industry-standard method for precise water quantification.[28][29] It is based on a quantitative redox reaction between water, iodine, and sulfur dioxide.[30]

-

Volumetric KFT: Best suited for samples with higher water content (>1%). The titrant volume is measured to determine the amount of water.[31]

-

Coulometric KFT: Extremely sensitive and ideal for determining trace amounts of water (<1%).[31][32] Iodine is generated electrochemically, and the amount of current required is proportional to the water content.[32]

Table 2: Typical Water Content Specifications for Anhydrous Work

| Grade | Water Content (ppm) | Water Content (%) | Recommended QC Method |

|---|---|---|---|

| Standard Anhydrous Solvent | < 50 ppm | < 0.005% | Coulometric KFT |

| Super-Dry Solvent (for highly sensitive reactions) | < 10 ppm | < 0.001% | Coulometric KFT |

| Solid Reagent (Acceptable) | < 100 ppm | < 0.01% | KFT with oven/vaporizer |

References

-

Mettler Toledo. What Is Karl Fischer Titration?. [Link]

-

TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

-

ARDL. Moisture Content by Karl Fischer Titration. [Link]

-

CSC Scientific. Karl Fischer Method of Moisture Detection. [Link]

-

Chemsrc. MSDS of 2-Chloro-5-(chloromethyl)thiazole. [Link]

-

Fiveable. Inert atmosphere Definition. [Link]

-

University of New Mexico: Chemistry Department. Schlenk Line. [Link]

-

QAQC Lab. Karl Fischer Method of Moisture Determination. [Link]

-

University of Groningen. Working with air and moisture sensitive compounds. [Link]

-

Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ACS Publications. An Illustrated Guide to Schlenk Line Techniques. [Link]

-

University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]

-

Wikipedia. Schlenk line. [Link]

-

Sciencemadness Wiki. Drying solvents. [Link]

-

ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

-

Lisa Nichols. Inert Atmosphere - YouTube. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Thiazole Building Blocks. [Link]

-

Wikipedia. Air-free technique. [Link]

-

Chemistry LibreTexts. Drying Solvents. [Link]

-

Berry Group - University of Wisconsin-Madison. Schlenk Techniques. [Link]

-

ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

-

Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

-

MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

-

National Center for Biotechnology Information. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. [Link]

-

MDPI. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. [Link]

-

National Center for Biotechnology Information. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. [Link]

-

ACS Publications. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. [Link]

-

ConnectSci. Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. [Link]

- European Patent Office.

-

Quinoline. 2-Chloro-5-(chloromethyl)thiazole. [Link]

- Google Patents.

-

ResearchGate. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]

-

SlidePlayer. HYDROLYSIS REACTIONS. [Link]

-

National Center for Biotechnology Information. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. [Link]

-

Scilit. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 5. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]

- 6. esisresearch.org [esisresearch.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Air-free technique - Wikipedia [en.wikipedia.org]

- 13. fiveable.me [fiveable.me]

- 14. molan.wdfiles.com [molan.wdfiles.com]

- 15. ossila.com [ossila.com]

- 16. chemistry.unm.edu [chemistry.unm.edu]

- 17. Schlenk line - Wikipedia [en.wikipedia.org]

- 18. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. ehs.umich.edu [ehs.umich.edu]

- 21. web.mit.edu [web.mit.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. Tips & Tricks [chem.rochester.edu]

- 28. mt.com [mt.com]

- 29. ardl.com [ardl.com]

- 30. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 31. cscscientific.com [cscscientific.com]

- 32. qclabequipment.com [qclabequipment.com]

Troubleshooting & Optimization

Technical Support Center: 4-(Chloromethyl)-2-isopropylthiazole Synthesis

This technical guide addresses the synthesis and yield optimization of 4-(Chloromethyl)-2-isopropylthiazole , the critical intermediate for Ritonavir (and similar protease inhibitors).

TECHNICAL NOTE ON REGIOCHEMISTRY: Your request specified the 5-(chloromethyl) isomer. However, in the context of Ritonavir and standard drug development involving 2-isopropylthiazole, the relevant alkylating agent is 4-(chloromethyl)-2-isopropylthiazole . The 5-position in Ritonavir is occupied by a simple thiazole (no isopropyl group).

If you strictly require the 5-isomer: It cannot be made via the standard Hantzsch synthesis described below (which favors the 4-position). It requires formylation of 2-isopropylthiazole at C5 followed by reduction and chlorination.

If you are synthesizing the Ritonavir intermediate: The guide below for the 4-isomer is the correct protocol.

Status: Operational Role: Senior Application Scientist Context: Optimization of Ritonavir Intermediate Synthesis

Executive Summary: The Yield Challenge

The synthesis of 4-(chloromethyl)-2-isopropylthiazole via the Hantzsch reaction is chemically straightforward but process-sensitive. The primary "yield killers" are thermal instability of the free base , hydrolysis of the chloromethyl group , and polymerization of the 1,3-dichloroacetone precursor.

This guide prioritizes isolating the product as the Hydrochloride (HCl) Salt , which stabilizes the molecule and allows for high-purity crystallization, avoiding the degradation associated with distilling the free base oil.

Part 1: Reaction Optimization (Upstream)

Core Reaction Scheme

The standard industrial route involves the condensation of 2-methylpropanethioamide (Thioisobutyramide) with 1,3-dichloroacetone .[1]

Figure 1: Optimized synthetic workflow favoring salt isolation to prevent degradation.

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Scientific Rationale |

| Stoichiometry | 1.0 : 1.05 (Thioamide : DCA) | Slight excess of DCA ensures complete consumption of the thioamide, which is harder to remove than DCA. |

| Solvent | Acetone or Ethyl Acetate | Polar aprotic/protic solvents facilitate the precipitation of the HCl salt directly from the reaction mixture. |

| Water Scavenger | Anhydrous MgSO₄ (0.5-1.0 eq) | CRITICAL: The reaction generates water. Water hydrolyzes the -CH₂Cl group to -CH₂OH, reducing yield. MgSO₄ traps water in situ. |

| Temperature | Reflux (56°C for Acetone) | Sufficient activation energy for cyclization without triggering thermal polymerization of DCA. |

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turns black/tarry, and yield is <40%. What is happening?

Diagnosis: This is likely polymerization of 1,3-dichloroacetone (DCA) or thermal decomposition of the product.

-

Root Cause 1: DCA is a lachrymator that is highly unstable. If your DCA is old or dark brown before use, it has already polymerized.

-

Root Cause 2: Overheating. The free base of the thiazole is thermally unstable above 60-70°C.

-

Corrective Action:

-

Distill your DCA immediately before use (bp ~173°C, but best done under vacuum). It should be a clear, crystalline solid or liquid.

-

Switch to the Salt Method: Do not attempt to isolate the free base oil by distillation. Isolate the hydrochloride salt directly from the reaction solvent by cooling.

-

Q2: I am seeing a large impurity peak at M-18 or M+1 (Hydroxyl).

Diagnosis: Hydrolysis of the chloromethyl group to 4-(hydroxymethyl)-2-isopropylthiazole .

-

Mechanism: The benzylic-like chloride is highly susceptible to SN1 hydrolysis, especially in the presence of the acidic byproduct (HCl) and water generated during cyclization.

-

Corrective Action:

-

Add MgSO₄: Include anhydrous magnesium sulfate in the reaction pot to scavenge water as it forms [1].

-

Avoid Aqueous Workup: If possible, filter the inorganic salts and precipitate the product with non-polar anti-solvents (e.g., Hexanes/Ether) rather than washing with water.

-

Q3: How do I store the intermediate? The oil degrades after 2 days.

Diagnosis: The free base undergoes intermolecular alkylation (quaternization) or oxidation.

-

Protocol: Convert to the Hydrochloride Salt .

Part 3: Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 4-(chloromethyl)-2-isopropylthiazole Hydrochloride.

-

Preparation:

-

Charge 2-methylpropanethioamide (50.0 g, 1.0 eq) into a reactor with Acetone (750 mL).

-

Add Anhydrous MgSO₄ (58.0 g) to the suspension.

-

Note: The MgSO₄ acts as a water scavenger and acid buffer.

-

-

Cyclization:

-

Add 1,3-dichloroacetone (62.0 g, ~1.05 eq). Ensure DCA is fresh.

-

Heat the mixture to Reflux (~56°C) for 4–6 hours.

-

Monitor by TLC/HPLC. Disappearance of thioamide indicates completion.

-

-

Isolation (The "Salt" Method):

-

Cool the reaction mixture to 0–5°C .

-

Filter off the MgSO₄ and inorganic solids.

-

Concentrate the filtrate under reduced pressure (Keep bath <40°C) to ~20% volume.

-

Option A (Direct Precipitation): If solids form, filter immediately.

-

Option B (Salting): If oil remains, dilute with Ethyl Acetate and add 1.1 eq of HCl (in dioxane or ether).

-

Filter the resulting solid 4-(chloromethyl)-2-isopropylthiazole hydrochloride .[1][6]

-

-

Yield Expectation: 85–93% (as HCl salt).

Part 4: Troubleshooting Logic Flow

Figure 2: Decision tree for troubleshooting common yield losses.

References

- Process for the preparation of Ritonavir intermediates.

- Synthesis of 2-amino-4-chloromethylthiazole derivatives.

-

Ritonavir: Method of Synthesis. Source: New Drug Approvals (2021). Relevance: Confirms the 4-chloromethyl regioisomer as the correct intermediate for Ritonavir. URL:[Link]

Sources

- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. jpsionline.com [jpsionline.com]

- 6. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

Minimizing dimerization side-reactions of 5-(Chloromethyl)-2-isopropylthiazole

Welcome to the technical support center for 5-(Chloromethyl)-2-isopropylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing dimerization side-reactions during its use in synthesis. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this versatile reagent.

Introduction: The Challenge of Dimerization

5-(Chloromethyl)-2-isopropylthiazole is a key building block in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical industries. Its utility stems from the reactive chloromethyl group at the C5 position, which allows for facile introduction of the 2-isopropylthiazole-5-yl)methyl moiety onto a variety of nucleophiles.

However, this high reactivity is also the source of its primary challenge: a propensity for self-reaction, or dimerization. The electron-donating nature of the isopropyl group at the C2 position activates the thiazole ring, making the C4 position susceptible to electrophilic aromatic substitution.[1][2] Consequently, the electrophilic chloromethyl group of one molecule can react with the activated ring of another, leading to the formation of a dimeric byproduct. This side-reaction consumes the starting material, complicates purification, and reduces the overall yield of the desired product.

This guide provides a comprehensive overview of the mechanisms driving this dimerization and presents scientifically-grounded strategies to mitigate this unwanted side-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization of 5-(Chloromethyl)-2-isopropylthiazole?

A1: The primary cause is a Friedel-Crafts-type self-alkylation reaction.[3][4] The isopropyl group at the C2 position is an electron-donating group, which increases the electron density of the thiazole ring, making it more nucleophilic.[5] This heightened nucleophilicity allows the ring of one molecule to attack the electrophilic chloromethyl group (-CH₂Cl) of another molecule, leading to the formation of a carbon-carbon bond and the elimination of HCl.

Q2: At which position on the thiazole ring does dimerization occur?

A2: Electrophilic substitution on the thiazole ring is generally favored at the C5 position. However, since the C5 position is already substituted with the chloromethyl group, the next most likely position for electrophilic attack is the C4 position. Therefore, the dimer is most likely formed through the formation of a C-C bond between the chloromethyl carbon of one molecule and the C4 position of another.

Q3: How can I detect the presence of the dimer in my reaction mixture?

A3: The dimer can be detected and quantified using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the starting material, the desired product, and the dimer. The dimer, being larger and likely less polar than the starting material, will have a different retention time.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the dimer. You would expect to see a more complex spectrum with additional aromatic and aliphatic signals corresponding to the linked thiazole units.

-

Mass Spectrometry (MS): The dimer will have a distinct molecular ion peak corresponding to double the molecular weight of the starting material, minus the mass of HCl.

Q4: Is the dimerization reversible?

A4: Friedel-Crafts alkylations can be reversible under certain conditions, typically with the use of a strong acid catalyst.[3] However, in the context of this self-alkylation side-reaction, it is generally considered irreversible under typical synthetic conditions. Therefore, prevention is the most effective strategy.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 5-(Chloromethyl)-2-isopropylthiazole and provides actionable solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield of desired product and significant amount of a high molecular weight byproduct. | Dimerization of the starting material is likely occurring. | 1. Lower the reaction temperature: This reduces the rate of the dimerization side-reaction, which often has a higher activation energy than the desired reaction.[7][8] 2. Slow addition of the reagent: Add the 5-(Chloromethyl)-2-isopropylthiazole solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the reagent, minimizing the chance of self-reaction.[1] 3. Use a non-polar solvent: Solvents like hexane, toluene, or dichloromethane can be less conducive to the formation of the charged intermediates involved in Friedel-Crafts reactions compared to polar solvents.[9] |

| Reaction is sluggish at lower temperatures, and warming leads to dimerization. | The desired reaction and the dimerization side-reaction have competing temperature dependencies. | 1. Optimize the base: If a base is used, switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to promote side reactions.[10][11] 2. Use a more dilute solution: High concentrations can favor bimolecular side-reactions like dimerization. |

| Difficulty in purifying the desired product from the dimer. | The dimer may have similar polarity to the desired product. | 1. Optimize chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and different stationary phases for column chromatography. 2. Consider crystallization: If the desired product is a solid, recrystallization from a suitable solvent system may effectively remove the dimer. |